Pinoresinol diglucoside

Vue d'ensemble

Description

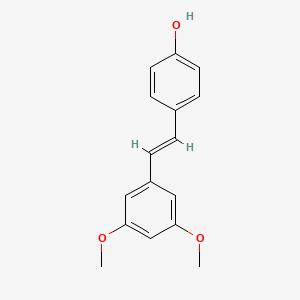

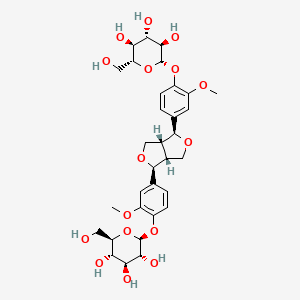

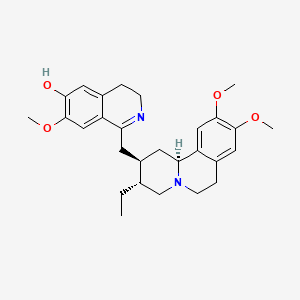

Pinoresinol diglucoside (PDG) is a lignan and a glycoside . It is a natural product found in Selaginella sinensis, Forsythia suspensa, and other organisms . The molecular formula of PDG is C32H42O16 .

Synthesis Analysis

PDG and pinoresinol are normally produced by plant cells via the phenylpropanoid pathway . A study reveals the existence of a related pathway in Phomopsis sp. XP-8, a PDG-producing fungal strain isolated from the bark of the Tu-chung tree (Eucommiaulmoides Oliv.) .Molecular Structure Analysis

The molecular weight of PDG is 682.7 g/mol . The IUPAC name and the InChI of PDG are provided in the PubChem database . The similarity or difference between PINL and its diglucoside in these pharmaceutical aspects may offer valuable insights into the further exploration of lignans .Physical And Chemical Properties Analysis

PDG is soluble in PBS (pH 7.4) with a kinetic solubility greater than 100 μM . The permeability investigations (Peff) by PAMPA indicated that PINL had higher permeability than PDG .Applications De Recherche Scientifique

Pharmacology: Vasorelaxant Effects

PDG has been studied for its vasorelaxant properties, which could be beneficial in treating cardiovascular diseases. Research indicates that PDG can induce vasorelaxation in isolated aortic rings, suggesting potential applications in managing hypertension and improving vascular health .

Biotechnology: Biosynthesis Using Endophytic Fungi

In biotechnological research, PDG production has been enhanced using endophytic fungi like Phomopsis sp. XP-8. This method offers a plant-independent biosynthesis route, which could be scaled up for industrial production of PDG .

Medicine: Neuroprotective Functions

PDG shows promise in neuroprotective applications, particularly in the context of Alzheimer’s disease. Studies suggest that PDG can attenuate neuroinflammation, apoptosis, and oxidative stress in mice models, potentially ameliorating memory dysfunction caused by Aβ 1-42 .

Biochemistry: α-Glucosidase Inhibition

Biochemically, PDG acts as an α-glucosidase inhibitor, which is crucial for the conversion of carbohydrates to glucose in the small intestine. This property makes PDG a candidate for antidiabetic therapies, as it can help manage postprandial blood glucose levels .

Nutrition: Antidiabetic Effects

Nutritionally, PDG has been identified in Actinidia arguta leaves and is considered a key compound for its α-glucosidase inhibitory activity. This natural inhibitor could be used as a functional food ingredient to support diabetes management .

Agriculture: Enhancing Production Yields

In agricultural research, strategies to enhance the production of PDG involve using natural materials and co-culture techniques. These methods aim to increase the yield of PDG, which has applications in creating value-added products from agricultural waste .

Mécanisme D'action

Target of Action

Pinoresinol diglucoside (PDG) primarily targets α-glucosidase , an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . PDG also interacts with the AKT/mTOR/NF-κB signaling pathway .

Mode of Action

PDG serves as an α-glucosidase inhibitor , thereby slowing down the conversion of carbohydrates to glucose . This action can be beneficial in managing blood sugar levels, making PDG potentially useful as an antidiabetic agent . In the AKT/mTOR/NF-κB signaling pathway, PDG prevents the activation of this pathway, thereby exerting its protective effects .

Biochemical Pathways

PDG is involved in the phenylpropanoid pathway , a metabolic pathway that produces flavonoids, tannins, and other important compounds in plants . PDG also influences the Wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation .

Pharmacokinetics

PDG exhibits good solubility in PBS (pH 7.4), indicating that it is a soluble compound . It has moderate plasma protein binding activities (average binding rate in human plasma: 45.21%) and a low metabolic rate (t1/2 in human liver microsome: 1004.8 min) . The results of pharmacokinetic studies indicate that PDG might be eliminated less quickly than pinoresinol from the rat plasma, and its cumulative urinary excretion was much lower .

Result of Action

PDG has been found to have several pharmacological activities. It is a potent antihypertensive, anti-inflammatory, and antioxidant agent . It also exerts tumor-suppressive and anti-osteoporotic properties . PDG can attenuate neuroinflammation, neuronal apoptosis, and oxidative stress .

Action Environment

The action, efficacy, and stability of PDG can be influenced by various environmental factors. For instance, the presence of glucose can affect the absorption, distribution, metabolism, and elimination (ADME) properties of PDG

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213522 | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinoresinol diglucoside | |

CAS RN |

63902-38-5 | |

| Record name | Pinoresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B1678312.png)